3-benzyl-7-(dimethylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
3-benzyl-7-(dimethylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolopyrimidine derivatives, including 3-benzyl-7-(dimethylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, typically involves the reaction of thiazoles with thiourea. This reaction is carried out under specific conditions to yield the desired product with high efficiency . Various bases such as anhydrous potassium carbonate and triethylamine are utilized in solvents like methanol, ethanol, tetrahydrofuran, and acetonitrile to optimize the reaction conditions .
Industrial Production Methods
Industrial production methods for thiazolopyrimidine derivatives often involve green synthesis techniques. For example, the use of vanadium oxide loaded on fluorapatite as a catalyst in a multicomponent reaction has been reported to yield high amounts of the desired product under mild reaction conditions . This method is eco-friendly and allows for the reusability of the catalyst, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-(dimethylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under mild conditions using common reagents such as potassium carbonate, triethylamine, methanol, ethanol, tetrahydrofuran, and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may yield various substituted thiazolopyrimidine derivatives.
Scientific Research Applications
3-benzyl-7-(dimethylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential use in drug development, particularly for its anticancer properties.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-benzyl-7-(dimethylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication . This inhibition can lead to the disruption of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine: Another member of the thiazolopyrimidine family with similar biological activities.
Thiazolo[4,5-d]pyrimidine nucleosides: These compounds are analogues of nucleosides and have been studied for their potential antiviral and anticancer properties.
Uniqueness
3-benzyl-7-(dimethylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound for various scientific research applications, particularly in the field of drug development.
Properties
Molecular Formula |
C15H16N4S2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-benzyl-7-(dimethylamino)-5-methyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C15H16N4S2/c1-10-16-13(18(2)3)12-14(17-10)19(15(20)21-12)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI Key |
WRVFDQPUWBRFAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)N(C)C)SC(=S)N2CC3=CC=CC=C3 |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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